molecular formula C20H19Cl2N3O3 B2682581 5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-65-3

5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2682581
CAS RN: 902254-65-3
M. Wt: 420.29
InChI Key: MSPUPLMSMCUJGA-UHFFFAOYSA-N
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Description

5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C20H19Cl2N3O3 and its molecular weight is 420.29. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research into the synthesis and antimicrobial activities of certain derivatives, including triazole and benzoxazolone compounds, has shown that these molecules possess significant antimicrobial properties. A study by Bektaş et al. (2007) synthesized novel triazole derivatives and tested them for their antimicrobial activities, finding some derivatives to possess good or moderate activities against test microorganisms. Although this study does not directly involve the compound , it demonstrates the potential for similar structures to exhibit antimicrobial effects (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer Agents

El-Masry et al. (2022) synthesized a series of thiadiazole-based compounds, including those with substituted piperazines, and evaluated their cytotoxicity against cancer cell lines. Compounds demonstrated high selectivity and induced apoptotic cell death, highlighting the therapeutic potential of similar structures in cancer treatment (El-Masry, Essa, Selim, El-Emam, Mohamed, Sakr, Kadry, Taher, & Abou-Seri, 2022).

Antifungal and Partitioning Studies

Volkova et al. (2020) investigated the solubility thermodynamics and partitioning processes of a novel triazole class antifungal compound, providing insights into the solute-solvent interactions and potential adsorption pathways. This research is vital for understanding the pharmacokinetic properties and optimizing the delivery of similar antifungal agents (Volkova, Levshin, & Perlovich, 2020).

Neuropharmacological Investigations

Research into the neuropharmacological effects of compounds structurally related to the one has focused on their interactions with various neurotransmitter receptors. For example, studies on the behavioral effects of lorcaserin in rats suggest that serotonin receptor agonism, particularly at 5-HT2C receptors, may contribute to its therapeutic effects, implying similar potentials for related compounds (Serafine, Rice, & France, 2015).

properties

IUPAC Name

5-chloro-3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O3/c21-14-5-6-18-17(13-14)25(20(27)28-18)8-7-19(26)24-11-9-23(10-12-24)16-4-2-1-3-15(16)22/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPUPLMSMCUJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

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